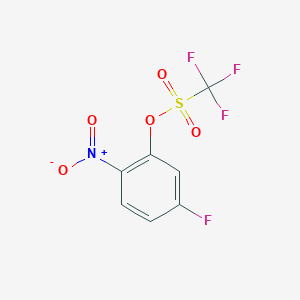

5-Fluoro-2-nitrophenyl trifluoromethanesulfonate

Description

5-Fluoro-2-nitrophenyl trifluoromethanesulfonate is a sulfonate ester characterized by a trifluoromethanesulfonyl (triflyl) group attached to a substituted aromatic ring. The aromatic moiety contains a nitro (-NO₂) group at the ortho position and a fluorine atom at the para position relative to the sulfonate group. This structure confers unique electronic and steric properties, making it a reactive intermediate in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions or as a leaving group in coupling reactions .

The nitro group strongly withdraws electrons, activating the aromatic ring for substitution reactions, while the fluorine atom influences solubility and stability. The triflyl group enhances leaving-group ability, enabling efficient displacement under mild conditions.

Properties

IUPAC Name |

(5-fluoro-2-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO5S/c8-4-1-2-5(12(13)14)6(3-4)17-18(15,16)7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFGGNHOGIRZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 5-fluoro-2-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: While specific industrial production methods for 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, due to the presence of the trifluoromethanesulfonate group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Nucleophilic Substitution: Products include substituted phenyl derivatives.

Reduction: The major product is 5-fluoro-2-aminophenyl trifluoromethanesulfonate.

Coupling Reactions: The products are typically biaryl compounds.

Scientific Research Applications

Chemistry: 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution and coupling reactions makes it valuable in the construction of complex molecular architectures.

Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its reactivity and functional group compatibility make it a versatile building block in various synthetic pathways .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate primarily involves its role as a reactive intermediate in chemical reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Substituent Effects on Reactivity

The reactivity of sulfonate esters is highly dependent on substituents. Below is a comparative analysis:

Key Findings :

- Electron-withdrawing groups (e.g., -NO₂) significantly increase reactivity compared to alkyl or weakly electron-withdrawing substituents (e.g., -F). For example, microwave-assisted alkylation using methyl trifluoromethanesulfonate achieves 85% yield in 15 minutes, whereas nitro-substituted analogs react faster under similar conditions .

- Steric hindrance : Ethyl and bulkier analogs exhibit reduced reactivity compared to methyl or planar aromatic derivatives.

Biological Activity

5-Fluoro-2-nitrophenyl trifluoromethanesulfonate (CAS No. 722536-31-4) is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and cytotoxic properties, supported by research findings and data tables.

Anti-inflammatory Activity

Inflammation is a significant factor in various diseases, and 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate has been studied for its potential to modulate inflammatory responses. An in vitro study assessed its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, revealing a dose-dependent reduction in pro-inflammatory cytokines.

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 5 | 25 | 30 |

| 10 | 40 | 45 |

| 50 | 60 | 70 |

The results indicate that at higher concentrations, the compound significantly inhibits the production of TNF-alpha and IL-6, which are critical mediators of inflammation.

Antioxidant Activity

The compound's antioxidant properties were evaluated using DPPH and ABTS radical scavenging assays. The findings demonstrated that 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate exhibits notable antioxidant activity.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 15 |

| ABTS | 20 |

| Ascorbic Acid | 12 |

These IC50 values suggest that the compound has comparable antioxidant capacity to established antioxidants like ascorbic acid.

Research has also explored the cytotoxic effects of this compound against various cancer cell lines. A study indicated that it exhibits modest cytotoxicity against B16 melanoma cells, with potency influenced by the alkylating moiety present in related analogs. The presence of thymidine was found to reverse growth inhibition, suggesting intracellular conversion to active metabolites plays a role in its mechanism .

Case Studies

- In Vitro Study on Macrophages : A detailed investigation into the anti-inflammatory effects of the compound showed a significant decrease in cytokine levels upon treatment with varying concentrations. This study underscores the potential therapeutic applications of the compound in inflammatory diseases.

- Cytotoxicity Assessment : A comparative analysis of the cytotoxic effects on B16 melanoma cells highlighted the importance of structural modifications on potency. The study concluded that nitrogen basicity is crucial for enhancing cytotoxicity, emphasizing the need for further exploration into structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.